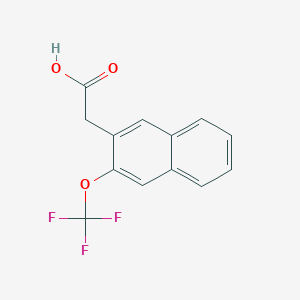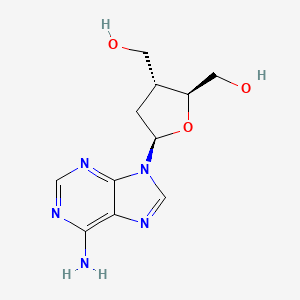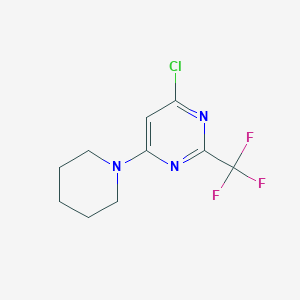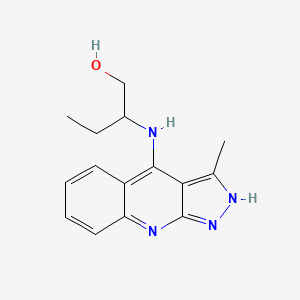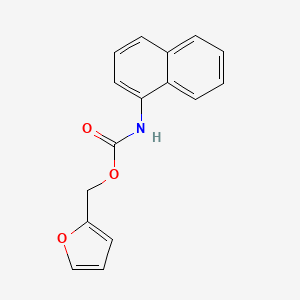
Furan-2-ylmethyl naphthalen-1-ylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-ylmethyl Naphthalen-1-ylcarbamate ist eine organische Verbindung, die einen Furanring über eine Carbamathydroxygruppe mit einem Naphthalin-Molekül verbindet.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die Reaktion von Furan-2-ylmethanol mit Naphthalen-1-yl-isocyanat beinhaltet. Die Reaktion findet typischerweise unter milden Bedingungen statt, oft in Gegenwart einer Base wie Triethylamin, um die Bildung der Carbamathydroxygruppe zu erleichtern. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt.
Industrielle Produktionsmethoden
Obwohl spezifische industrielle Produktionsmethoden für this compound nicht gut dokumentiert sind, würde der allgemeine Ansatz die Skalierung des Laborsyntheseprozesses beinhalten. Dies würde die Optimierung der Reaktionsbedingungen, wie Temperatur, Lösungsmittel und Katalysatorkonzentration, umfassen, um höhere Ausbeuten und Reinheit zu erreichen. Durchflussreaktoren und mikrowellen unterstützte Synthese könnten eingesetzt werden, um die Effizienz zu verbessern und die Reaktionszeiten zu verkürzen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2-ylmethyl naphthalen-1-ylcarbamate can be synthesized through a multi-step process involving the reaction of furan-2-ylmethanol with naphthalen-1-yl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and microwave-assisted synthesis could be employed to enhance efficiency and reduce reaction times.
Analyse Chemischer Reaktionen
Reaktionstypen
Furan-2-ylmethyl Naphthalen-1-ylcarbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2-carbonsäure-Derivate zu bilden.
Reduktion: Die Carbamathydroxygruppe kann reduziert werden, um entsprechende Amine zu liefern.
Substitution: Der Naphthalinring kann elektrophile aromatische Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Elektrophile aromatische Substitutionsreaktionen beinhalten oft Reagenzien wie Brom oder Salpetersäure unter sauren Bedingungen.
Hauptprodukte
Oxidation: Furan-2-carbonsäure-Derivate.
Reduktion: Entsprechende Amine.
Substitution: Halogenierte oder nitrierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
Furan-2-ylmethyl Naphthalen-1-ylcarbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht wegen seines Potenzials als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften.
Medizin: Erforscht wegen seines potenziellen Einsatzes in der Medikamentenentwicklung, insbesondere als Gerüst für die Entwicklung neuer Therapeutika.
Industrie: Wird aufgrund seiner einzigartigen strukturellen Eigenschaften bei der Entwicklung von fortschrittlichen Materialien wie Polymeren und Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von Furan-2-ylmethyl Naphthalen-1-ylcarbamate beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie Enzymen oder Rezeptoren. Der Furanring kann an π-π-Stapelwechselwirkungen teilnehmen, während die Carbamathydroxygruppe Wasserstoffbrückenbindungen mit Zielmolekülen ausbilden kann. Diese Wechselwirkungen können die Aktivität des Ziels modulieren, was zu verschiedenen biologischen Effekten führt.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Furan-2-ylmethyl Furan-2-carboxylat
- Naphthalen-1-ylmethylcarbamate
- Furan-2-ylmethylbenzoat
Einzigartigkeit
Furan-2-ylmethyl Naphthalen-1-ylcarbamate ist aufgrund seiner Kombination aus einem Furanring und einem Naphthalin-Molekül einzigartig, was ihm einzigartige chemische und physikalische Eigenschaften verleiht.
Eigenschaften
CAS-Nummer |
116373-26-3 |
|---|---|
Molekularformel |
C16H13NO3 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
furan-2-ylmethyl N-naphthalen-1-ylcarbamate |
InChI |
InChI=1S/C16H13NO3/c18-16(20-11-13-7-4-10-19-13)17-15-9-3-6-12-5-1-2-8-14(12)15/h1-10H,11H2,(H,17,18) |
InChI-Schlüssel |
JOVRNJDTWQBMEW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)OCC3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Phenyl-2H-pyrano[2,3-B]quinolin-2-one](/img/structure/B11852445.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)

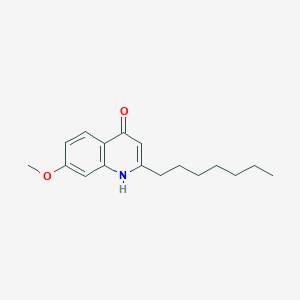
![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
